5-Chloro-2,4-dinitroaniline
Description
5-Chloro-2,4-dinitroaniline (CAS 1824-58-8) is a nitroaromatic compound characterized by a benzene ring substituted with a chlorine atom at position 5 and nitro groups at positions 2 and 2. It is a yellow crystalline solid with a melting point of 188°C and a density of 1.61 kg/l . The compound is synthesized via the amination of 1-chloro-2,4-dinitrobenzene with ammonia, a reaction typical for aromatic nitro compounds . Its low solubility in cold water and alcohol contrasts with its utility in industrial applications, including its role as a precursor for dyes (e.g., Disperse Red 311) and pharmaceuticals (e.g., Ethiazide, an antihypertensive agent) . Notably, it is also employed in analytical chemistry as a diazotization reagent for colorimetric determination of ethinyl estradiol, demonstrating high sensitivity (detection limit: 1 µg/ml) .
Properties
IUPAC Name |
5-chloro-2,4-dinitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMSRFQEEDIQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287688 | |
| Record name | 5-chloro-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3013-86-3 | |
| Record name | NSC52203 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2,4-dinitroaniline can be synthesized through several methods. One common method involves the nitration of 5-chloroaniline. The process typically includes the following steps:
Nitration of 5-Chloroaniline: 5-Chloroaniline is treated with a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) at a controlled temperature. This reaction introduces nitro groups at the 2 and 4 positions on the benzene ring.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Reduction: 5-Chloro-2,4-diaminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Synthesis
5-Chloro-2,4-dinitroaniline serves as an essential intermediate in the synthesis of various pharmaceutical compounds. It has been investigated for its potential as a precursor in the development of anti-HIV agents. Research indicates that derivatives of diarylaniline, including those derived from this compound, exhibit significant activity against HIV-1 strains, including drug-resistant variants .
Case Study : A study synthesized diarylaniline derivatives from this compound, which showed promising EC50 values ranging from 0.003 to 0.604 μM against different strains of HIV-1. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups for optimal activity .
Agricultural Chemicals
The compound is also utilized in the production of herbicides and pesticides. Dinitroanilines are known for their herbicidal properties, particularly in controlling annual weeds in various crops. They function by inhibiting cell division in plants.
Data Table: Herbicides Derived from Dinitroanilines
| Herbicide Name | Active Ingredient | Application |
|---|---|---|
| Pendimethalin | Pendimethalin | Pre-emergent weed control |
| Trifluralin | Trifluralin | Soil-applied herbicide |
| Oryzalin | Oryzalin | Selective grass control |
Dyes and Pigments
This compound is a precursor for synthesizing various dyes and pigments used in textiles and other materials. Chlorinated aromatic amines are crucial intermediates in the manufacture of dyestuffs due to their ability to form stable bonds with fibers.
Case Study : A process for synthesizing halogenated aromatic amines from nitro compounds has been developed, showcasing the utility of this compound as a key intermediate . This method employs catalytic hydrogenation techniques to enhance yield and purity.
Chemical Manufacturing
In chemical manufacturing, this compound is employed to produce various chemical intermediates through processes such as nitration and chlorination. Its ability to undergo electrophilic substitution reactions makes it versatile for synthesizing complex organic molecules.
Environmental Applications
Research has indicated that dinitroanilines can be used in environmental remediation efforts due to their reactivity with pollutants. They may serve as agents for degrading harmful substances in contaminated sites.
Mechanism of Action
The mechanism of action of 5-chloro-2,4-dinitroaniline involves its interaction with cellular components. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The nitro groups in the compound are believed to play a crucial role in its antimicrobial activity by generating reactive oxygen species (ROS) that damage cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical and functional properties of 5-Chloro-2,4-dinitroaniline are influenced by its substitution pattern. Below is a comparative analysis with structurally related nitroanilines and halogenated aromatic amines:
Table 1: Physicochemical Properties of Selected Nitroanilines
Key Comparative Insights
Substituent Effects on Reactivity and Applications
- Halogen vs. Methyl Groups : The presence of a chlorine atom in this compound enhances electrophilic substitution resistance compared to 5-Chloro-2-methyl-4-nitroaniline, which has a methyl group at position 2. The methyl group reduces steric hindrance, lowering the melting point (164–167°C vs. 188°C) and altering solubility .
- Bromine Substitution : 6-Bromo-2,4-dinitroaniline, a brominated analog, is synthesized via bromination of 4-chloronitrobenzene. Its larger atomic radius and polarizability may improve dye molecule binding but reduce thermal stability compared to the chloro analog .
Positional Isomerism
- Nitro Group Arrangement : 2,4-Dinitroaniline lacks a chlorine substituent, rendering it less reactive in diazotization reactions compared to this compound. This difference is critical in analytical applications, where the chloro derivative forms stable azo dyes with estradiols .
- Fluorine Substitution : 4-Chloro-2-fluoro-5-nitroaniline introduces fluorine at position 2, which increases electronegativity and may enhance solubility in polar solvents. However, its applications remain less documented than the chloro-dinitro analog .
Polymorphism and Mechanical Properties 6-Chloro-2,4-dinitroaniline (a positional isomer) exhibits three polymorphs (Forms I, II, III) with distinct mechanical behaviors: Form I (shearing), Form II (bending), and Form III (brittle). These differences highlight how minor structural variations (e.g., halogen position) impact pharmaceutical tabletability .
Biological Activity
5-Chloro-2,4-dinitroaniline (C6H3ClN2O4) is an organic compound noted for its bright yellow color and significant industrial applications, particularly in the synthesis of dyes and pigments. Beyond its industrial use, this compound has garnered attention for its potential biological activities, including antimicrobial and antifungal properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the substitution of chlorine and nitro groups on an aniline backbone. The structural formula can be represented as follows:
This compound's unique substitution pattern influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon interaction with microbial cells. These ROS can damage cellular components such as lipids, proteins, and nucleic acids, leading to microbial cell death. The presence of nitro groups is crucial in this process, as they facilitate the production of ROS under physiological conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with notable inhibition zones observed in cultures treated with the compound .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. It was effective against common fungal strains such as Candida and Aspergillus, suggesting potential applications in treating fungal infections .
Study on Antimicrobial Efficacy
In a comparative study examining various dinitroanilines, this compound was found to be one of the most potent compounds tested. The study involved assessing the growth inhibition of bacterial cultures over time and determining the compound's efficacy in different concentrations. Results indicated a clear dose-dependent response in microbial inhibition .
Investigation into Mechanisms
A separate investigation focused on the cellular mechanisms through which this compound exerts its effects. Researchers employed fluorescence microscopy to visualize ROS generation in treated microbial cells. The findings confirmed that exposure to the compound led to increased levels of oxidative stress markers within the cells .
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies have highlighted potential risks associated with exposure to this compound. It is classified as a hazardous material due to its potential carcinogenic effects when metabolized in vivo .
Table 2: Toxicity Profile
| Endpoint | Observation |
|---|---|
| Acute Toxicity | Moderate toxicity observed |
| Chronic Exposure | Potential carcinogenic effects |
| Environmental Impact | Toxic to aquatic organisms |
Q & A
Q. Basic Research
- IR Spectroscopy : Identifies nitro (1520–1350 cm⁻¹) and amine (3450–3300 cm⁻¹) groups.
- NMR : ¹H NMR (δ 8.5–7.5 ppm for aromatic protons) and ¹³C NMR confirm substitution patterns.
- Mass Spectrometry : ESI-MS detects molecular ions (m/z 217 for C₆H₄ClN₃O₄) and fragmentation pathways .
How is this compound applied in analytical chemistry for detecting biomolecules?
Advanced Research
It serves as a diazotization agent in colorimetric assays. For example, condensation with ethinyl estradiol forms azo dyes measurable at 450 nm, enabling quantification in contraceptive formulations with ≤1 µg/mL detection limits. Method validation includes interference checks against vitamins and excipients .
What experimental designs assess substituent effects on the compound’s reactivity in heterocyclic synthesis?
Advanced Research
Controlled substitution at the para-chloro or nitro positions is achieved via Sonogashira coupling or Ullmann reactions. Comparative studies using X-ray diffraction and DSC evaluate steric/electronic impacts on reaction pathways. For instance, electron-withdrawing nitro groups enhance electrophilicity in SNAr reactions, critical for synthesizing benzothiadiazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
